molecular formula C13H16N2O B14501476 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide CAS No. 65032-86-2

1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide

Cat. No.: B14501476
CAS No.: 65032-86-2
M. Wt: 216.28 g/mol
InChI Key: MSZLGNZPMBNYEO-UHFFFAOYSA-N
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Description

1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

The synthesis of 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide typically involves the reaction of 1-benzyl-3-cyano-1,4-dihydropyridine under UV-light irradiation in a methanol solution. The reaction proceeds for approximately 24 hours, followed by purification using thin-layer chromatography and flash chromatography with ethyl acetate-petroleum ether (1:10 v/v) as the solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways .

Comparison with Similar Compounds

1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

65032-86-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-pyridine-5-carboxamide

InChI

InChI=1S/C13H16N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,14,16)

InChI Key

MSZLGNZPMBNYEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CN(C1)CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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